molecular formula C11H11NO2 B6142034 5-methyl-1H-indol-3-yl acetate CAS No. 109845-40-1

5-methyl-1H-indol-3-yl acetate

Cat. No.: B6142034
CAS No.: 109845-40-1
M. Wt: 189.21 g/mol
InChI Key: QKWOFMOZNIEQDR-UHFFFAOYSA-N
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Description

5-methyl-1H-indol-3-yl acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various bioactive compounds . This compound, specifically, is characterized by the presence of a methyl group at the 5-position and an acetate group at the 3-position of the indole ring.

Scientific Research Applications

5-methyl-1H-indol-3-yl acetate has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indol-3-yl acetate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of (diacetoxyiodo)benzene and potassium hydroxide as the base under mild conditions (MeCN, 35°C, 1.5 h) .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-methyl-1H-indol-3-yl acetate
  • 5-fluoro-1H-indol-3-yl acetate
  • 5-chloro-1H-indol-3-yl acetate

Uniqueness

5-methyl-1H-indol-3-yl acetate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other indole derivatives .

Properties

IUPAC Name

(5-methyl-1H-indol-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-10-9(5-7)11(6-12-10)14-8(2)13/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWOFMOZNIEQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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